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Compound of Interest

Compound Name: Rhodiocyanoside A

Cat. No.: B1234724

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Rhodiocyanoside A, a cyanoglycoside first isolated from the underground parts of Rhodiola
quadrifida. The structural elucidation of this compound was achieved through a combination of
chemical and physicochemical methods, primarily Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS). This document summarizes the key spectroscopic data in a
structured format and outlines the experimental protocols typically employed for such analyses.

Spectroscopic Data of Rhodiocyanoside A

The definitive spectroscopic data for Rhodiocyanoside A were reported by Yoshikawa et al. in
their 1995 publication in the Chemical & Pharmaceutical Bulletin. The following tables present
the *H NMR, 3C NMR, and Fast Atom Bombardment Mass Spectrometry (FAB-MS) data as
detailed in this seminal paper.

Table 1: *H-NMR Spectroscopic Data for
Rhodiocyanoside A (in Pyridine-ds)
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (3, Hz)
H-3 5.86 t-like J=7.0
H-4a 4.67 dd J=12.0,7.0
H-4b 4.49 dd J=12.0,7.0
H-1' 5.06 d J=7.5
H-2' 4.05 dd J=85,7.5
H-3' 4.27 t J=8.5
H-4' 4.23 t J=8.5
H-5' 3.90 m
H-6'a 4.54 dd J=11.5,5.5
H-6'b 4.38 dd J=115, 2.0
2-Me 1.88 S
Table 2: 3C-NMR Spectroscopic Data for
Rhodiocyanoside A (in Pyridine-ds)
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Carbon Chemical Shift (6, ppm)
C-1 (CN) 118.4
C-2 96.6
C-3 149.3
C-4 67.9
C-1 102.7
Cc-2 75.1
C-3 78.6
c-4 71.7
C-5' 78.0
C-6' 62.8
2-Me 19.3

Table 3: Mass Spectrometry Data for Rhodiocyanoside A
lon m/z

[M+H]* 260

[M+Na]* 282

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and
spectroscopic analysis of Rhodiocyanoside A, based on standard methodologies for natural
product chemistry.

Isolation of Rhodiocyanoside A

The isolation of Rhodiocyanoside A from the underground parts of Rhodiola quadrifida
typically involves the following steps:
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o Extraction: The dried and powdered plant material is extracted with a polar solvent, such as
methanol or ethanol, at room temperature.

e Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to
separate compounds based on their polarity. A common sequence involves partitioning
between n-hexane, chloroform, ethyl acetate, and n-butanol.

o Column Chromatography: The n-butanol fraction, which is expected to contain the polar
glycosides, is further purified using a series of column chromatography techniques. This may
include silica gel, Sephadex LH-20, and reversed-phase (ODS) column chromatography.

o High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by
preparative HPLC to yield pure Rhodiocyanoside A.

Spectroscopic Analysis

NMR spectra are recorded on a high-field NMR spectrometer. The sample is typically dissolved
in a deuterated solvent, such as pyridine-ds, and chemical shifts are reported in parts per
million (ppm) relative to a tetramethylsilane (TMS) internal standard. Both *H and 3C NMR
spectra are acquired, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in
the complete assignment of all proton and carbon signals and to establish the connectivity
within the molecule.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a common technique for determining
the molecular weight of polar and non-volatile compounds like glycosides. The sample is mixed
with a matrix (e.g., glycerol) and bombarded with a high-energy beam of atoms (e.g., xenon).
This process ionizes the sample, and the resulting ions are analyzed by the mass spectrometer
to determine their mass-to-charge ratio (m/z). This provides crucial information about the
molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic
analysis of Rhodiocyanoside A.
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Caption: Workflow for the isolation and structural elucidation of Rhodiocyanoside A.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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